molecular formula C22H16ClN3O2S2 B5136006 N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide

Cat. No.: B5136006
M. Wt: 454.0 g/mol
InChI Key: VGKODWDOVUDVQU-UHFFFAOYSA-N
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Description

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with various substituted phenyl isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include cyclization, condensation, and substitution reactions. These processes are optimized for high yield and purity, and may involve the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 2-methoxybenzamide moieties enhances its activity and selectivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S2/c1-28-18-8-4-2-6-14(18)20(27)26-22(29)24-13-10-11-16(23)15(12-13)21-25-17-7-3-5-9-19(17)30-21/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKODWDOVUDVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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